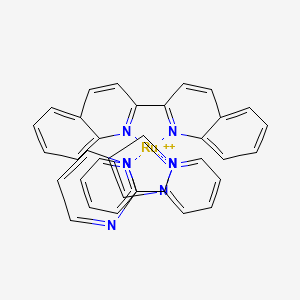
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is a complex compound that features a ruthenium(II) center coordinated with three distinct ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyrimidyl)-1-pyrazole. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique photophysical and electrochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) typically involves the coordination of ruthenium(II) with the three ligands. The process generally starts with the preparation of the individual ligands, followed by their coordination to the ruthenium center.
Preparation of 2,2’-Bipyridine: This ligand can be synthesized by the dehydrogenation of pyridine using Raney nickel.
Preparation of 2,2’-Biquinoline: This ligand is typically synthesized through a series of organic reactions involving quinoline derivatives.
Preparation of (2-pyrimidyl)-1-pyrazole: This ligand can be synthesized through the reaction of pyrimidine derivatives with hydrazine.
The coordination reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Substitution: Ligands can be substituted with other ligands under appropriate conditions, such as using stronger ligands or applying heat.
Common Reagents and Conditions
Oxidizing Agents: Cerium(IV) ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) involves its ability to interact with various molecular targets through coordination chemistry. The ruthenium center can form stable complexes with DNA, proteins, and other biomolecules, leading to various biological effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, which can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A bidentate ligand that forms complexes with many transition metals.
2,2’-Biquinoline: Similar to 2,2’-bipyridine but with extended conjugation, leading to different photophysical properties.
1,10-Phenanthroline: Another bidentate ligand with similar coordination chemistry.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is unique due to its combination of three distinct ligands, which impart specific photophysical and electrochemical properties. This makes it particularly useful in applications requiring precise control over these properties, such as in catalysis and photodynamic therapy .
Eigenschaften
Molekularformel |
C35H26N8Ru+2 |
|---|---|
Molekulargewicht |
659.7 g/mol |
IUPAC-Name |
2-pyrazol-1-ylpyrimidine;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C7H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-8-7(9-4-1)11-6-2-5-10-11;/h1-12H;1-8H;1-6H;/q;;;+2 |
InChI-Schlüssel |
JVFBOPOWGNNPPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)N2C=CC=N2.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


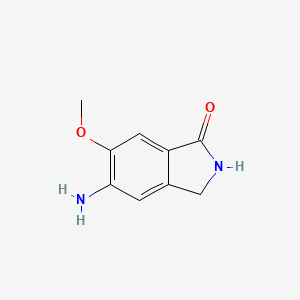
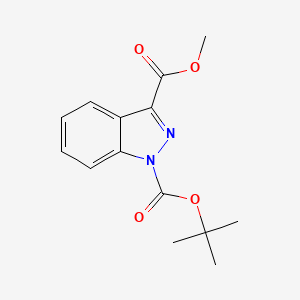
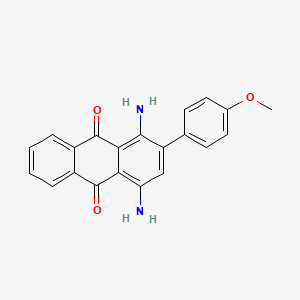

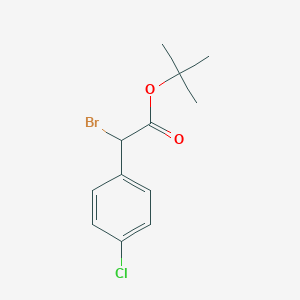
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)
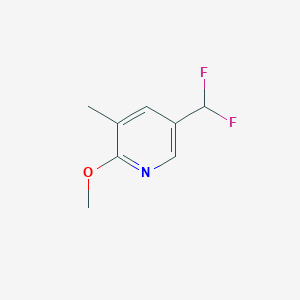

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)

![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)



